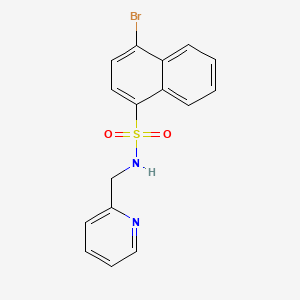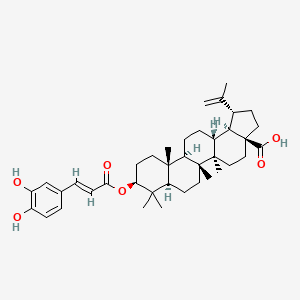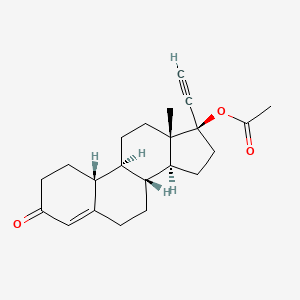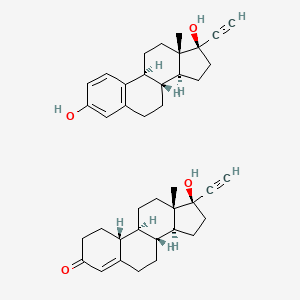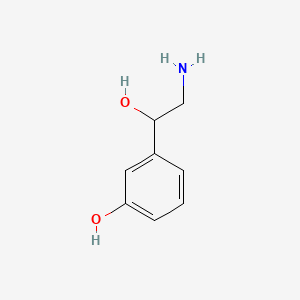
Noscapine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Noscapine has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing various derivatives with enhanced biological activities.
Biology: Studied for its effects on cellular processes, including apoptosis and cell cycle regulation.
Medicine: Investigated for its potential anticancer properties, particularly in breast, ovarian, colon, and gastric cancers.
Mécanisme D'action
Target of Action
Noscapine primarily targets the Sigma non-opioid intracellular receptor 1 . It also interacts with Aurora Kinase B (AURKB) , a critical component of the chromosomal passenger complex involved in lung cancer pathogenesis . This compound has also been found to target EGFRp-Tyr1068 , suppressing the proliferation and invasion of certain cells .
Mode of Action
This compound’s antitussive effects are primarily mediated by its sigma receptor agonist activity . Experimental evidence suggests that pretreatment with rimcazole, a sigma-specific antagonist, causes a dose-dependent reduction in the antitussive activity of this compound . This compound also inhibits the activity of AURKB . Molecular docking analysis shows that this compound occupies the substrate-binding pocket of AURKB with strong binding affinity .
Biochemical Pathways
This compound affects several biochemical pathways. It influences the NF-κB pathway , suppressing proteins that aid cancer cell survival . It also affects the dynamic instability of microtubules, driven by the binding and hydrolysis of GTP by tubulin subunits . This compound antagonizes bradykinin-mediated constriction, a mechanism linked to ACE-inhibitor-induced coughing .
Pharmacokinetics (ADME)
This compound exhibits pronounced pharmacokinetic variability . A semi-physiological model of this compound effectively describes the first-pass hepatic metabolism through the inclusion of a liver compartment . Total body weight and the CYP2C9 genotype-predicted phenotype were identified as significant covariates on apparent clearance . This compound’s bioavailability is approximately 30% .
Result of Action
This compound triggers apoptosis in various cancer cell lines . It has demonstrated anti-tumor effects and has the potential to become an ally against breast, ovarian, colon, and gastric cancer, among other types of malignancy . This compound affects genes and proteins related to apoptosis in cancer cell lines and several types of cancer patients .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound can reduce the histamine-induced contractility of certain arteries . The merit of this compound in crossing the blood–brain barrier makes it a putative candidate agent against neurodegenerative and psychiatric diseases . Its long safety record, widespread availability, and ease of administration make it an ideal candidate for fighting several life-threatening conditions .
Orientations Futures
Noscapine has long been used as an antitussive and suppresses coughing by reducing the activity of the cough centre in the brain . A great number of water-soluble this compound analogues have been found to be impressive microtubule-interfering agents with a superior antiproliferative activity, inhibiting the proliferation of cancer cell lines with more potency than this compound and bromo-noscapine . With enhanced drug delivery systems, this compound has exerted significant therapeutic efficacy in animal models of Parkinson’s disease, polycystic ovary syndrome, multiple sclerosis and other disorders . Furthermore, the merit of this compound in crossing the blood–brain barrier makes it a putative candidate agent against neurodegenerative and psychiatric diseases . Its long safety record, widespread availability and ease of administration make it an ideal candidate for fighting several life-threatening conditions . Recent promising docking studies on this compound with main protease (Mpro) of SARS-CoV-2 paves the way for combinatorial drug therapy with anti-viral drugs and is hopeful in fighting and triumphing over any future COVID-19 pandemic .
Analyse Biochimique
Biochemical Properties
Noscapine interacts with various enzymes, proteins, and other biomolecules. It has been found to have a pronounced pharmacokinetic variability . The drug’s antitussive effects appear to be primarily mediated by its sigma receptor agonist activity . Experimental evidence in rats suggests that pretreatment with rimcazole, a sigma-specific antagonist, causes a dose-dependent reduction in the antitussive activity of this compound .
Cellular Effects
This compound has shown to have effects on various types of cells and cellular processes. It has been found to suppress both inducible and constitutive NF-κB activation in tumor cells through inhibition of IκB kinase, leading to inhibition of phosphorylation and degradation of IκBα .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. Its antitussive effects are primarily mediated by its sigma receptor agonist activity . It has also been found to inhibit tumor growth and enhance cancer chemosensitivity via selective blockage of NF-κB, an important transcription factor in glioblastoma pathogenesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. A semi-physiological model of this compound was established, effectively describing the first-pass hepatic metabolism through the inclusion of a liver compartment . It has been observed that a disproportionate increase in the area under the plasma concentration–time curve (AUC) of this compound occurs in the oral dose range of 100–300 mg, with a three-fold increase in dose resulting in a nine-fold increase in AUC due to saturable first-pass metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. A three-compartmental model with zero-order absorption and first-order elimination process best described the plasma data . Total body weight and the CYP2C9 genotype-predicted phenotype were both identified as significant covariates on apparent clearance .
Metabolic Pathways
This compound is involved in various metabolic pathways. The biosynthesis of this compound in P. somniferum begins with chorismic acid, which is synthesized via the shikimate pathway from erythrose 4-phosphate and phosphoenolpyruvate .
Transport and Distribution
This compound is transported and distributed within cells and tissues. After entering the circulatory system, this compound exhibits wide distribution throughout the body with a large volume of distribution of 4.7 L/kg, indicating that it distributes well into tissues .
Subcellular Localization
It is known that this compound’s antitussive effects appear to be primarily mediated by its sigma receptor agonist activity .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La noscapine peut être synthétisée par différentes méthodes. Une voie de synthèse courante implique la déméthylation de la narcotine à l'aide de peroxyde d'hydrogène et de sulfate ferreux . Une autre méthode comprend la conjugaison d'acides aminés protégés par N-Boc à la this compound .
Méthodes de production industrielle : La production industrielle de la this compound implique généralement l'extraction du pavot à opium, suivie de processus de purification. La biosynthèse de la this compound dans Papaver somniferum commence par l'acide chorismate, qui est synthétisé par la voie du shikimate à partir du 4-phosphate d'érythrose et du phosphoénolpyruvate .
Analyse Des Réactions Chimiques
Types de réactions : La noscapine subit diverses réactions chimiques, notamment :
Oxydation : La this compound peut être oxydée pour produire de la cotarnine, un squelette de tétrahydroisoquinoléine.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur la molécule de this compound.
Substitution : Les réactions de substitution, telles que la conjugaison avec des acides aminés, peuvent améliorer son activité biologique.
Réactifs et conditions courants :
Oxydation : Le peroxyde d'hydrogène et le sulfate ferreux sont des réactifs couramment utilisés pour l'oxydation.
Substitution : Les acides aminés protégés par N-Boc sont utilisés pour les réactions de substitution.
Principaux produits :
Cotarnine : Produite par l'oxydation de la this compound.
Conjugués d'acides aminés : Ces dérivés ont montré des propriétés anticancéreuses améliorées.
4. Applications de la recherche scientifique
La this compound a un large éventail d'applications de recherche scientifique :
Médecine : Enquêtée pour ses propriétés anticancéreuses potentielles, en particulier dans les cancers du sein, de l'ovaire, du côlon et de l'estomac.
Industrie : Utilisée dans l'industrie pharmaceutique pour développer des antitussifs et des médicaments anticancéreux potentiels.
5. Mécanisme d'action
Le principal mécanisme d'action de la this compound implique son activité d'agoniste du récepteur sigma . Cette activité est responsable de ses effets antitussifs. De plus, la this compound interfère avec la dynamique des microtubules, inhibant la division cellulaire et induisant l'apoptose dans les cellules cancéreuses . Elle influence la voie NF-κB, supprimant les protéines qui contribuent à la survie des cellules cancéreuses .
Composés similaires :
Cotarnine : Un squelette de tétrahydroisoquinoléine produit par la dégradation oxydative de la this compound.
Bromo-noscapine : Un dérivé ayant une solubilité accrue dans l'eau et une activité anticancéreuse.
Unicité : La this compound se distingue par sa nature non addictive et l'absence d'effets sédatifs, hypnotiques ou euphoriques significatifs . Sa capacité à traverser la barrière hémato-encéphalique et son long historique de sécurité en font un candidat précieux pour le traitement de diverses affections .
Comparaison Avec Des Composés Similaires
Cotarnine: A tetrahydroisoquinoline scaffold produced by the oxidative degradation of noscapine.
Bromo-noscapine: A derivative with enhanced water solubility and anticancer activity.
Uniqueness: this compound stands out due to its non-addictive nature and lack of significant sedative, hypnotic, or euphoric effects . Its ability to cross the blood-brain barrier and its long safety record make it a valuable candidate for treating various conditions .
Propriétés
IUPAC Name |
(3S)-6,7-dimethoxy-3-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO7/c1-23-8-7-11-9-14-20(29-10-28-14)21(27-4)15(11)17(23)18-12-5-6-13(25-2)19(26-3)16(12)22(24)30-18/h5-6,9,17-18H,7-8,10H2,1-4H3/t17-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNNEGZIBPJZJG-MSOLQXFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC3=C(C(=C2[C@@H]1[C@@H]4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4023385, DTXSID901032089 | |
| Record name | Noscapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+/-)-Noscapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901032089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (-)-alpha-Narcotine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033439 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
PKA 6.24; FREELY SOL IN ETHANOL; INSOL IN DIETHYL ETHER /HYDROCHLORIDE/, FINE, WHITE, OR PRACTICALLY WHITE, CRYSTALLINE POWDER; ODORLESS OR HAS SLIGHT ODOR OF ETHANOL; FREELY SOL IN CHLOROFORM & METHANOL; SOL IN ALCOHOL; SPARINGLY SOL IN ACETONE; PRACTICALLY INSOL IN ETHER; SOLN IN WATER IS DEXTROROTATORY; PH OF SOLN (1 IN 20) BETWEEN 2.5 & 3.5 /HYDROCHLORIDE/, HEMIHYDRATE TO TETRAHYDRATE, CRYSTALS; VERY SOL IN WATER /HYDROCHLORIDE/, CRYSTALS; FREELY SOL IN WATER; SOL IN METHANOL, ETHANOL; SLIGHTLY SOL IN ETHYL ACETATE; PRACTICALLY INSOL IN ETHER /CAMPHORSULFONATE/, PRACTICALLY INSOL IN VEGETABLE OILS; SLIGHTLY SOL IN NH4OH, HOT SOLN OF KOH & NAOH, SLIGHTLY SOL IN ALCOHOL & ETHER, INSOL IN WATER; SOL IN BENZENE & ACETONE, 0.3 mg/mL at 30 °C | |
| Record name | NOSCAPINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3372 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | (-)-alpha-Narcotine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033439 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
1.395 | |
| Record name | NOSCAPINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3372 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Noscapine's antitussive effects appear to be primarily mediated by its sigma receptor agonist activity. Evidence for this mechanism is suggested by experimental evidence in rats. Pretreatment with rimcazole, a sigma specific antagonist, causes a dose-dependent reduction in antitussive activity of noscapine., ...EXCEPT FOR ITS ANTITUSSIVE EFFECT, IT HAS NO SIGNIFICANT ACTIONS ON CNS IN DOSES WITHIN THERAPEUTIC RANGE. | |
| Record name | Noscapine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06174 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | NOSCAPINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3372 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
ORTHORHOMBIC BISPHENOIDAL PRISMS, FINE, WHITE, OR PRACTICALLY WHITE, CRYSTALLINE POWDER | |
CAS No. |
6035-40-1, 128-62-1 | |
| Record name | Gnoscopine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6035-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Noscapine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Noscapine [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128621 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+-)-Noscapine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006035401 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Noscapine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06174 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | noscapine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5366 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Noscapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+/-)-Noscapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901032089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Noscapine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.455 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NOSCAPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V32U4AOQU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | NOSCAPINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4C6WE7BZN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | NOSCAPINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3372 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | (-)-alpha-Narcotine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033439 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
176 °C | |
| Record name | NOSCAPINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3372 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | (-)-alpha-Narcotine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033439 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



